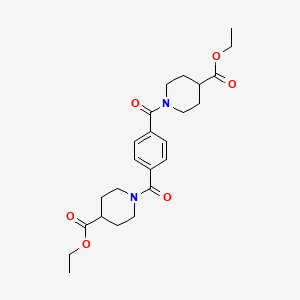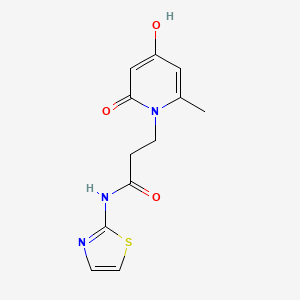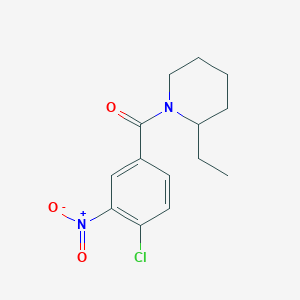
3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3,4,5-trifluorophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-オキソ-1,2,3-ベンゾトリアジン-3(4H)-イル)-N-(3,4,5-トリフルオロフェニル)プロパンアミドは、ユニークなベンゾトリアジン基とトリフルオロフェニル基を特徴とする合成有機化合物です。
合成方法
合成経路と反応条件
3-(4-オキソ-1,2,3-ベンゾトリアジン-3(4H)-イル)-N-(3,4,5-トリフルオロフェニル)プロパンアミドの合成は、通常、以下の手順を含みます。
-
ベンゾトリアジン核の形成: : ベンゾトリアジン核は、適切な前駆体を酸性または塩基性条件下で環化させることで合成できます。一般的に、2-ニトロアニリンなどの前駆体が使用され、環化を受けてベンゾトリアジン環を形成します。
-
トリフルオロフェニル基の導入: : トリフルオロフェニル基は、求核置換反応によって導入されます。これは、ベンゾトリアジン中間体を、炭酸カリウムなどの塩基の存在下で、トリフルオロフェニルハライド(例:3,4,5-トリフルオロベンジルクロリド)と反応させることを含みます。
-
プロパンアミドリンカーの形成: : 最終ステップは、プロパンアミドリンカーの形成を含みます。これは、中間体を適切なアミン(例:プロパンアミド)と、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング試薬やDMAP(4-ジメチルアミノピリジン)などの触媒を使用して、適切な条件下で反応させることで達成できます。
工業生産方法
この化合物の工業生産は、同様の合成経路に従う可能性がありますが、収率、純度、および費用対効果の最適化を施した大規模で行われます。これには、連続フロー反応器、自動合成、および再結晶またはクロマトグラフィーなどの厳密な精製技術が含まれる場合があります。
化学反応解析
反応の種類
-
酸化: : この化合物は、特にベンゾトリアジン環で酸化反応を起こし、さまざまな酸化誘導体の形成につながる可能性があります。
-
還元: : 還元反応は、ベンゾトリアジン環のカルボニル基を標的とし、それをヒドロキシル基に変換する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が一般的に使用されます。
置換: 求電子置換反応は、硝酸 (HNO₃) や硫酸 (H₂SO₄) などの試薬によって促進される可能性があります。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はベンゾトリアジンN-オキシドを生成する可能性があり、一方、還元はベンゾトリアジノールを生成する可能性があります。
科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして役立ちます。そのユニークな構造により、新しい化学反応の探求と新規材料の開発が可能になります。
生物学
生物学研究では、3-(4-オキソ-1,2,3-ベンゾトリアジン-3(4H)-イル)-N-(3,4,5-トリフルオロフェニル)プロパンアミドは、生物活性分子の可能性について調査される可能性があります。その生物学的標的との相互作用は、新しい薬物または治療薬の発見につながる可能性があります。
医学
医学において、この化合物は、薬理学的特性について調査される可能性があります。その構造は、特定の疾患に対する潜在的な活性を示唆しており、薬物開発の候補となっています。
産業
産業セクターでは、この化合物は、ポリマーやコーティングなどの特定の特性を持つ新しい材料の開発に使用される可能性があります。そのユニークな化学構造は、これらの材料に望ましい特性を与える可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3,4,5-trifluorophenyl)propanamide typically involves the following steps:
-
Formation of Benzotriazine Core: : The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Commonly, a precursor such as 2-nitroaniline is used, which undergoes cyclization to form the benzotriazine ring.
-
Introduction of the Trifluorophenyl Group: : The trifluorophenyl group is introduced via a nucleophilic substitution reaction. This involves reacting the benzotriazine intermediate with a trifluorophenyl halide (e.g., 3,4,5-trifluorobenzyl chloride) in the presence of a base such as potassium carbonate.
-
Formation of the Propanamide Linker: : The final step involves the formation of the propanamide linker. This can be achieved by reacting the intermediate with a suitable amine (e.g., propanamide) under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and rigorous purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzotriazine ring, leading to the formation of various oxidized derivatives.
-
Reduction: : Reduction reactions can target the carbonyl group in the benzotriazine ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzotriazine N-oxides, while reduction could produce benzotriazinols.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3,4,5-trifluorophenyl)propanamide may be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the discovery of new drugs or therapeutic agents.
Medicine
In medicine, this compound could be explored for its pharmacological properties. Its structure suggests potential activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure could impart desirable characteristics to these materials.
作用機序
3-(4-オキソ-1,2,3-ベンゾトリアジン-3(4H)-イル)-N-(3,4,5-トリフルオロフェニル)プロパンアミドの作用機序は、酵素や受容体などの分子標的との相互作用を含みます。ベンゾトリアジン環は活性部位と相互作用し、トリフルオロフェニル基は疎水性相互作用を通じて結合親和性を高める可能性があります。これらの相互作用は、標的の活性を調節し、化合物の観測された効果につながる可能性があります。
類似化合物との比較
類似化合物
3-(4-オキソ-1,2,3-ベンゾトリアジン-3(4H)-イル)-N-フェニルプロパンアミド: トリフルオロフェニル基がありません。これは、異なる生物活性を生じる可能性があります。
3-(4-オキソ-1,2,3-ベンゾトリアジン-3(4H)-イル)-N-(4-フルオロフェニル)プロパンアミド: フッ素原子を1つ含みます。これは、その化学的および生物学的特性を変化させる可能性があります。
独自性
3-(4-オキソ-1,2,3-ベンゾトリアジン-3(4H)-イル)-N-(3,4,5-トリフルオロフェニル)プロパンアミドのトリフルオロフェニル基の存在は、それを類似の化合物と区別します。この基は、化合物の反応性、結合親和性、および全体的な生物活性を大幅に影響を与える可能性があり、研究開発のためのユニークで貴重な分子となっています。
特性
分子式 |
C16H11F3N4O2 |
|---|---|
分子量 |
348.28 g/mol |
IUPAC名 |
3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(3,4,5-trifluorophenyl)propanamide |
InChI |
InChI=1S/C16H11F3N4O2/c17-11-7-9(8-12(18)15(11)19)20-14(24)5-6-23-16(25)10-3-1-2-4-13(10)21-22-23/h1-4,7-8H,5-6H2,(H,20,24) |
InChIキー |
KKHWSKDTYSIQLK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=CC(=C(C(=C3)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B11028297.png)
![3-methyl-5-oxo-N-(1,3,4-thiadiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11028310.png)
![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11028313.png)

![4-(furan-2-ylmethyl)-9-thiophen-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B11028324.png)
![4-bromo-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]benzamide](/img/structure/B11028331.png)

![3-cyclopropyl-7-ethyl-1-(2-methoxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11028339.png)

![methyl 2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11028354.png)
![N-(4-hydroxyphenyl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide](/img/structure/B11028361.png)

![1-(2-fluorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11028371.png)
![3-(4-chlorophenyl)-5-(2,3-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11028377.png)
